1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-12(7-10-2-5-18-9-10)15-4-1-11(8-15)17-13-14-3-6-19-13/h2-3,5-6,9,11H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHHKLYZSCSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone under acidic or basic conditions.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Thiophene Attachment: The thiophene moiety is often introduced through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one. For instance, derivatives with similar structures demonstrated significant antifungal activity against various pathogens such as Fusarium graminearum and Rhizoctonia solani, indicating the potential for developing new antifungal agents .
Anticancer Properties
The compound's structural components have been linked to anticancer effects. Research involving thiazole derivatives has shown promising results in inhibiting the growth of human liver cancer cells (HepG2), with selectivity indices surpassing traditional chemotherapeutic agents like methotrexate . This suggests that the compound could be further explored for its potential in cancer therapy.
Fungicides
The synthesis of novel derivatives based on this compound has led to the discovery of effective fungicides. For example, compounds incorporating thiophene and thiazole moieties have been tested for their ability to combat fungal diseases in crops, showing efficacy that could lead to new agricultural treatments .
Case Study 1: Antifungal Efficacy
A study synthesized a series of thiazole-containing pyrrolidine derivatives and evaluated their antifungal activity against several fungal strains. The results indicated that specific derivatives exhibited lower EC50 values compared to existing fungicides, suggesting their potential as effective agricultural fungicides .
| Compound | EC50 (µg/mL) | Fungal Strain |
|---|---|---|
| Compound A | 5.52 | Fusarium graminearum |
| Compound B | 6.04 | Rhizoctonia solani |
| Compound C | 7.53 | Botrytis cinerea |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole derivatives, including those structurally related to 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one. The study reported several compounds with selectivity indices indicating better efficacy than standard treatments, highlighting their potential for further development in cancer therapeutics .
| Compound | Selectivity Index | Reference Drug SI |
|---|---|---|
| Compound X | 33.21 | 4.14 (Methotrexate) |
| Compound Y | 30.49 | 4.14 (Methotrexate) |
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- This substitution may enhance aqueous solubility compared to the thiophene derivative .
- Fluorophenyl Analog (C₁₂H₁₃ClFNO): The 4-fluorophenyl group and chloroethanone linker suggest higher electronegativity and metabolic stability, traits common in CNS-targeting pharmaceuticals .
Physicochemical Properties
| Property | Target Compound | Pyridin-3-yl Analog | Fluorophenyl Analog |
|---|---|---|---|
| logP (Predicted) | 2.8 | 1.9 | 3.1 |
| Aqueous Solubility | Low | Moderate | Low |
| Polar Surface Area | 78 Ų | 85 Ų | 65 Ų |
The thiophen-3-yl group contributes to higher lipophilicity (logP ~2.8) compared to the pyridin-3-yl analog (logP ~1.9), favoring membrane permeability but reducing solubility. Fluorophenyl analogues exhibit increased logP (~3.1) due to aromatic fluorine’s hydrophobic effect .
Biological Activity
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a synthetic compound that integrates thiazole, pyrrolidine, and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure features a thiazole ring linked to a pyrrolidine moiety and a thiophene group. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thiazole Ring: Achieved through cyclization of thioamide and α-haloketone under acidic or basic conditions.
- Pyrrolidine Introduction: Performed via nucleophilic substitution reactions.
- Thiophene Attachment: Introduced through cross-coupling reactions such as Suzuki or Stille coupling.
The biological activity of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, thereby modulating signaling pathways.
- DNA Intercalation: The compound has potential to intercalate into DNA, influencing gene expression and cellular proliferation .
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing thiazole and thiophene rings have demonstrated effectiveness against various microorganisms, including Staphylococcus aureus and Candida albicans through disk diffusion methods .
Anticancer Potential
Research indicates that compounds like 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one may inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR is associated with selective antitumor effects, making it a promising candidate for further investigation in cancer treatment .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by its ability to modulate inflammatory pathways. Compounds with similar heterocyclic structures have been reported to exhibit anti-inflammatory activities, suggesting that this compound could also possess such properties .
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activities of thiazole derivatives:
These studies highlight the versatility of thiazole-containing compounds in medicinal chemistry and their potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one?
Methodological Answer: A typical synthesis involves multi-step condensation reactions. For example, α,β-unsaturated ketones can react with hydrazine derivatives in refluxing glacial acetic acid to form pyrazoline intermediates, followed by functionalization of the pyrrolidine ring with thiazole and thiophene moieties . Key steps include:
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR confirm the presence of thiophene (δ 6.8–7.5 ppm) and thiazole (δ 7.2–8.1 ppm) protons, alongside pyrrolidine ring signals (δ 2.5–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 347.12) .
- FT-IR : Absorption bands at 1650–1700 cm confirm ketone C=O stretching .
Q. How is purity assessed during synthesis?
Methodological Answer:
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7) as the mobile phase .
- Melting point analysis : Compare experimental values (e.g., 152–154°C) with literature data to confirm crystallinity .
- HPLC : Use C18 columns with UV detection at 254 nm for quantitative purity assessment (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products in the synthesis?
Methodological Answer: Common side products include uncyclized hydrazones or over-oxidized thiophene derivatives. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalytic additives : Use p-toluenesulfonic acid (PTSA) to accelerate pyrrolidine-thiazole coupling .
- Temperature control : Lower reaction temperatures (60–80°C) reduce thiophene ring decomposition .
Q. What computational methods are used to predict the compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer capabilities, particularly for thiophene-thiazole conjugation (bandgap ~3.2 eV) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide bioactivity studies .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between thiazole S and pyrrolidine N) .
Q. How do structural modifications impact biological activity?
Methodological Answer:
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., -NO) at the thiophene 3-position enhances antimicrobial activity (MIC: 8 µg/mL against S. aureus) .
- Pyrrolidine functionalization : Replacing the thiazole-2-yloxy group with a methyl group reduces cytotoxicity (IC increases from 12 µM to >50 µM in HeLa cells) .
- Bioassay models : Use in vitro assays like MTT for cytotoxicity or agar diffusion for antimicrobial screening .
Q. How are contradictions in spectral data resolved during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR data with synthesized analogs (e.g., thiophene-free derivatives) to assign ambiguous peaks .
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between pyrrolidine and thiazole rings .
- Single-crystal X-ray diffraction : Resolve disputes in stereochemistry (e.g., confirm trans-configuration of substituents) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Solvent volume reduction : Switch from batch reflux to continuous flow reactors to improve yield (85% vs. 72% in batch) .
- Purification bottlenecks : Replace column chromatography with fractional crystallization using ethanol/water mixtures .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile bonds (e.g., ketone-pyrrolidine linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
